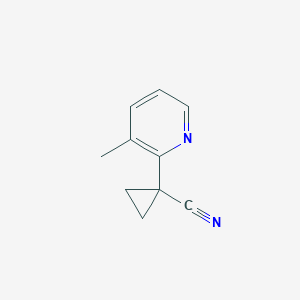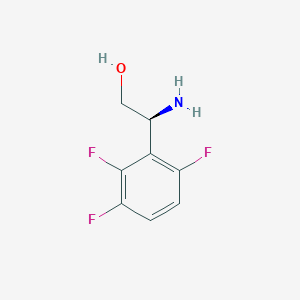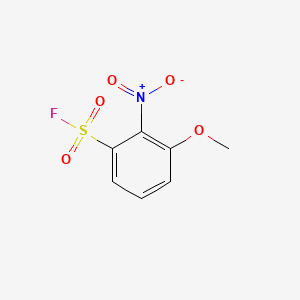
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene and sulfonyl fluoride, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride typically involves the reaction of 3-methoxy-2-nitrobenzenesulfonyl chloride with a fluoride source. A common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids . This method is advantageous due to its simplicity and the use of readily available reagents. The process typically involves the conversion of sulfonates to sulfonyl fluorides using a fluoride source under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can react with the sulfonyl fluoride group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is 3-methoxy-2-aminobenzene-1-sulfonylfluoride.
Oxidation: The major product is 3-hydroxy-2-nitrobenzene-1-sulfonylfluoride.
Applications De Recherche Scientifique
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Acts as a probe for studying enzyme mechanisms due to its ability to form covalent bonds with active site residues.
Medicine: Potential use in the development of enzyme inhibitors, particularly for serine proteases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-nitrobenzene: Similar structure but lacks the sulfonyl fluoride group.
2-Nitrobenzenesulfonyl Fluoride: Lacks the methoxy group but has similar reactivity.
3-Methoxybenzenesulfonyl Fluoride: Lacks the nitro group but has similar reactivity.
Uniqueness
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is unique due to the combination of methoxy, nitro, and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H6FNO5S |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
3-methoxy-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6FNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3 |
Clé InChI |
WEMWOHUOYUHRRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
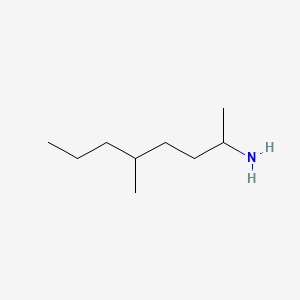

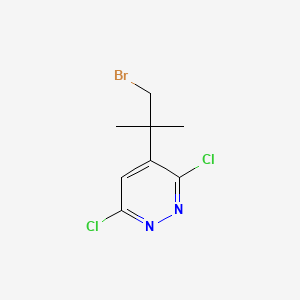
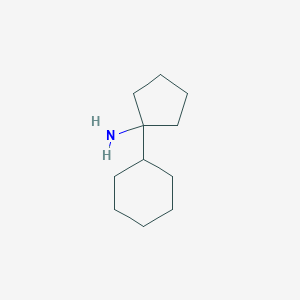
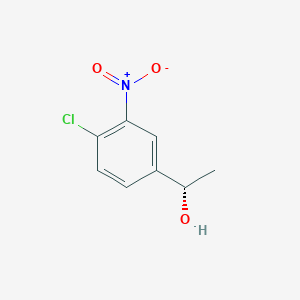
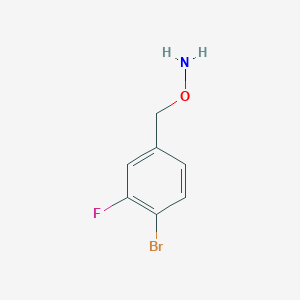
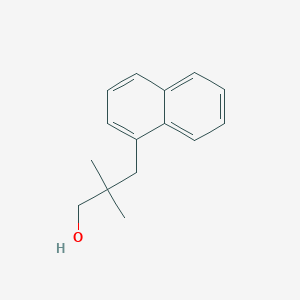
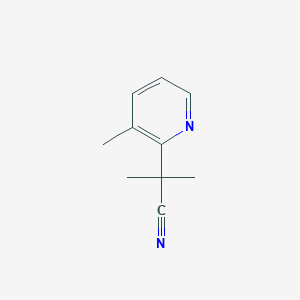
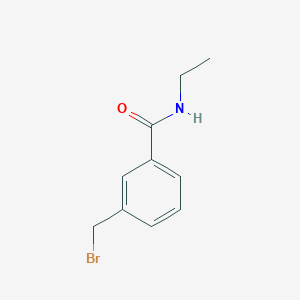
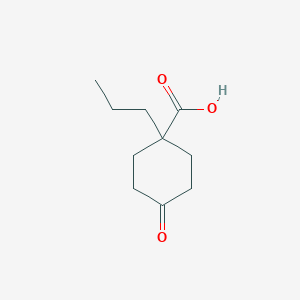
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
